![molecular formula C16H14ClN3O B2530817 N-[1-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺 CAS No. 338410-73-4](/img/structure/B2530817.png)

N-[1-(1H-苯并咪唑-2-基)乙基]-3-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

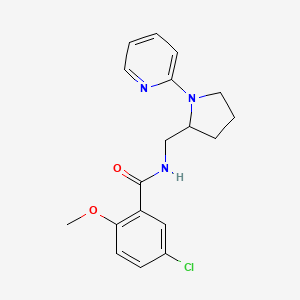

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.

BenchChem offers high-quality N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

人类葡萄糖激酶的变构激活剂

该化合物已被用于设计和合成新型N-苯并咪唑-2yl苯甲酰胺类似物,作为人类葡萄糖激酶的变构激活剂 . 这些变构激活剂在动物和人类模型中显示出显着的降血糖作用,可用于治疗2型糖尿病 (T2D) .

抗菌剂

包括该化合物在内的苯并咪唑衍生物已被合成并评估其抗菌活性 . 它们对测试的革兰氏阳性和革兰氏阴性菌株显示出不同的活性 .

抗真菌活性

据报道,苯并咪唑衍生物也具有抗真菌活性 . 这使得它们成为开发新型抗真菌药物的潜在候选药物。

抗结核潜力

包括该化合物在内的含咪唑化合物已被合成并评估其抗结核潜力 . 其中一些化合物对结核分枝杆菌菌株显示出有效的抗结核活性 .

降血糖药

苯并咪唑衍生物已被研究其降血糖特性 . 该化合物作为苯并咪唑衍生物,可能被用于开发新型降血糖药物。

抗炎药

据报道,苯并咪唑衍生物具有抗炎特性 . 该化合物可能被用于开发新型抗炎药物。

抗癌药

苯并咪唑衍生物已被研究其抗癌特性 . 该化合物作为苯并咪唑衍生物,可能被用于开发新型抗癌药物。

抗病毒药

含咪唑化合物已被合成并评估其抗病毒潜力 . 该化合物作为含咪唑化合物,可能被用于开发新型抗病毒药物。

作用机制

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which plays a significant role in the regulation of carbohydrate metabolism .

Biochemical Pathways

For example, allosteric activators of human glucokinase can influence the glycolysis pathway .

Pharmacokinetics

A study on similar benzimidazole derivatives suggested a favorable pharmacokinetic profile .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

安全和危害

As with any chemical compound, safety and hazards associated with N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide would depend on its specific properties and usage. It’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

未来方向

The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Future research could focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as single drugs with improved safety .

生化分析

Biochemical Properties

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has been identified as an allosteric activator of human glucokinase . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. The compound interacts with the allosteric site of the glucokinase protein, leading to an increase in the catalytic action of the enzyme .

Cellular Effects

The effects of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide on cells are primarily related to its role as an activator of glucokinase. By enhancing the activity of this enzyme, the compound can influence cellular metabolism, particularly the metabolism of glucose. This can have a significant impact on cell function, potentially influencing cell signaling pathways and gene expression related to glucose metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide involves its interaction with the allosteric site of the glucokinase protein. This interaction leads to an increase in the catalytic action of the enzyme, thereby enhancing glucose metabolism within the cell .

Dosage Effects in Animal Models

Benzimidazole compounds have been used in various therapeutic applications, suggesting that they may have dose-dependent effects .

Metabolic Pathways

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is involved in the metabolic pathway related to glucose metabolism, due to its role as an activator of glucokinase . This enzyme plays a key role in the first step of glycolysis, the primary pathway for glucose metabolism in cells.

属性

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10(15-19-13-7-2-3-8-14(13)20-15)18-16(21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFSYHVSOUTFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)